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Compound of Interest

Compound Name: (4-Chlorothiophen-2-yl)methanol

Cat. No.: B1530541

For Researchers, Scientists, and Drug Development Professionals

(4-Chlorothiophen-2-yl)methanol is a valuable heterocyclic building block in medicinal
chemistry and materials science. Its substituted thiophene ring system is a key structural motif
in a variety of biologically active compounds. This technical guide provides an in-depth
overview of commercial suppliers, a detailed synthetic protocol, and its application in the
development of kinase inhibitors.

Commercial Availability

A number of chemical suppliers offer (4-Chlorothiophen-2-yl)methanol for research and
development purposes. The purity and available quantities can vary, and pricing is often
available upon request. Below is a summary of some commercial sources.
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) ) Available

Supplier CAS Number Purity .
Quantities
250mg, 500mg, 19,
59, 10g, 259, 100g

AOBChem 233280-30-3 95% (Backordered, China
stock delivered in 7-10
days)[1]

Aladdin Scientific

) 193602-41-4 297% 1g

Corporation

CHIRALEN 1807212-33-4 98% 100mg, 250mg, 1g

BLD Pharm 193602-41-4 >97% (typical) Inquire for details

Physicochemical Properties

Property

Value

Molecular Formula

C5H5CIOS[2][3]

Molecular Weight 148.61 g/mol [2]

IUPAC Name (4-chlorothiophen-2-yl)methanol[2]

CAS Number 233280-30-3[2]

Appearance Not specified, likely an oil or low-melting solid
Storage 2-8°C, sealed in a dry environment[1]

Synthesis Protocol

The synthesis of (4-Chlorothiophen-2-yl)methanol can be achieved through the reduction of
a suitable carbonyl precursor, such as 4-chlorothiophene-2-carbaldehyde. The following is a

representative experimental protocol.

Reaction: Reduction of 4-chlorothiophene-2-carbaldehyde

Reagents and Materials:
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e 4-chlorothiophene-2-carbaldehyde

e Sodium borohydride (NaBH4)

o Methanol (MeOH)

e Dichloromethane (DCM)

e Saturated aqueous ammonium chloride (NH4CI)
¢ Anhydrous magnesium sulfate (MgSO4)
e Round-bottom flask

o Magnetic stirrer

e Separatory funnel

e Rotary evaporator

Procedure:

» Dissolution: In a round-bottom flask, dissolve 4-chlorothiophene-2-carbaldehyde in methanol
at 0°C (ice bath) with stirring.

e Reduction: Slowly add sodium borohydride to the solution in portions. Monitor the reaction
progress by thin-layer chromatography (TLC).

e Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition
of saturated aqueous ammonium chloride.

o Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract
the aqueous residue with dichloromethane.

e Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous
magnesium sulfate.
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« Purification: Filter the solution and concentrate it under reduced pressure to yield the crude
product. Further purification can be achieved by column chromatography on silica gel.

Application in Drug Discovery: A Building Block for
Kinase Inhibitors

The thiophene scaffold is a common feature in many kinase inhibitors due to its ability to form
key interactions within the ATP-binding pocket of these enzymes.[4][5] Kinases are a class of
enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in
diseases such as cancer.[6] (4-Chlorothiophen-2-yl)methanol serves as a crucial
intermediate in the synthesis of more complex molecules targeting these pathways.

For instance, derivatives of this compound can be elaborated to form N-(thiophen-2-
yl)benzamides, which have been identified as potent inhibitors of the BRAF V600E mutant
kinase, a key driver in many melanomas.[4] The synthesis of such inhibitors often involves the
conversion of the hydroxymethyl group of (4-Chlorothiophen-2-yl)methanol to other
functionalities, such as an amine or a carboxylic acid, to enable coupling with other molecular
fragments.

Below is a generalized workflow for the utilization of (4-Chlorothiophen-2-yl)methanol in the
synthesis of a hypothetical kinase inhibitor.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4026330/
https://pubmed.ncbi.nlm.nih.gov/30878832/
https://www.research.ed.ac.uk/files/236370357/Small_molecule_kinase_inhibitor_drugs_1995_2021_Medical_indication_pharmacology_and_synthesis.pdf
https://www.benchchem.com/product/b1530541?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4026330/
https://www.benchchem.com/product/b1530541?utm_src=pdf-body
https://www.benchchem.com/product/b1530541?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1530541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Starting

Material

64-ChIorothiophen-2-yl)methanoD

e.g., PCC, DMP

/Functional C

A
Toup Interconversion

(Oxidation to Aldehyde)

.g., NaBH(OACc)3, Amine

(Reductive

Amination)
J

.

e.g., EDCI, HOBt, Carboxylic Acid

Fragment

Coupling

Gmide Bond Formatior)

Final F

roduct

>

Click to download full resolution via product page

Caption: Synthetic workflow for a kinase inhibitor.

Safety Information

(4-Chlorothiophen-2-yl)methanol is classified as harmful and an irritant.[2]

e Hazard Statements: Harmful if swallowed, i

n contact with skin, and if inhaled. Causes skin

and serious eye irritation. May cause respiratory irritation.[2]
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e Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective
gloves/protective clothing/eye protection/face protection. If swallowed, call a poison center or
doctor. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several
minutes.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical
and work in a well-ventilated fume hood with appropriate personal protective equipment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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